(2S)-2-[(2-methylbenzoyl)amino]propanoic acid
Description
(2S)-2-[(2-Methylbenzoyl)amino]propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with a 2-methylbenzoyl group attached to the amino moiety. The stereochemistry at the second carbon (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. Its synthesis typically involves coupling 2-methylbenzoic acid derivatives with L-alanine or its analogues under peptide-bond-forming conditions .
Properties
IUPAC Name |
(2S)-2-[(2-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVAASARHSFWSJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Approaches
Conventional Amide Coupling Methods
Carbodiimide-Mediated Coupling
Procedure :
- Esterification of L-Alanine :
L-Alanine (1.0 equiv) reacts with thionyl chloride (1.5 equiv) in anhydrous methanol at 0°C for 24 hours, yielding L-alanine methyl ester hydrochloride. Typical conversion rates exceed 95% with minimal racemization ([α]D = –3.0 to –5.0 in H₂O).
Acylation with 2-Methylbenzoic Acid :
Activated 2-methylbenzoic acid (1.2 equiv) couples to the amino ester via N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. Triethylamine (2.0 equiv) maintains a pH >8 to prevent premature hydrolysis. After 12–18 hours at 25°C, column chromatography (hexane/ethyl acetate gradient) isolates the N-(2-methylbenzoyl)-L-alanine methyl ester with 70–85% yield.Ester Hydrolysis :
Saponification using 2M NaOH in tetrahydrofuran/water (4:1) at 50°C for 3 hours converts the methyl ester to the free carboxylic acid. Acidification with HCl precipitates the product, achieving >90% purity after recrystallization from ethanol/water.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| EDC·HCl Equivalents | 1.5–2.0 | +15% |
| Reaction Temperature | 20–25°C | ±5% |
| DMAP Concentration | 0.1–0.2 equiv | +10% |
Mixed Anhydride Method
Procedure :
- Anhydride Formation :
2-Methylbenzoic acid (1.0 equiv) reacts with ethyl chloroformate (1.1 equiv) in dry tetrahydrofuran at –15°C under nitrogen, forming the mixed carbonic anhydride.
- Nucleophilic Attack by Amino Ester :
L-Alanine methyl ester (1.0 equiv) in tetrahydrofuran is added dropwise, followed by N-methylmorpholine (1.2 equiv) to scavenge HCl. After stirring for 4 hours at –10°C, the reaction achieves 65–75% conversion.
Advantages :
- Avoids carbodiimide-related side products (e.g., N-acylurea)
- Suitable for acid-sensitive substrates
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (dichloromethane, tetrahydrofuran) enhance coupling efficiency by stabilizing the reactive O-acylisourea intermediate. Non-polar solvents (hexane) reduce byproduct formation during workup.
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and NSAID prodrugs. Acylation of the free carboxylic acid with p-nitrophenol activates it for peptide coupling.
Metal Complexation Studies
The deprotonated carboxylate binds transition metals (Cu²⁺, Zn²⁺), forming complexes studied for antioxidant activity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used in substitution reactions to form new derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(2-methylbenzoyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Hydrophobicity : The 2-methylbenzoyl group in the target compound provides moderate hydrophobicity compared to bulkier biphenyl or sulfonamide substituents .
- Stereochemical Influence : The (2S) configuration ensures compatibility with enzyme active sites, as seen in ACE2 inhibitors (e.g., biphenyl derivatives in and ) .
- Functional Groups : Sulfanyl (e.g., ) and phosphonate groups (e.g., ) enhance binding to metal ions in enzymes, while nitro groups () may confer electrophilic reactivity.
Table 2: Comparative Enzyme Inhibition Data (ACE2)
Analysis :
- The biphenyl-sulfanyl derivatives in exhibit nanomolar-level inhibition of ACE2, likely due to their Zn²⁺-chelating sulfanyl groups and aromatic stacking interactions .
- The target compound lacks direct inhibition data in the provided evidence, but its 2-methylbenzoyl group may hinder Zn²⁺ binding compared to sulfur-containing analogues.
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamide derivatives (e.g., ) show lower aqueous solubility due to increased hydrophobicity, whereas imidazole-containing analogues () are more soluble at physiological pH .
- Metabolic Stability : Phosphonate and nitro groups (e.g., ) may reduce metabolic degradation, while ester-containing derivatives (e.g., ) are prone to hydrolysis .
- Stereochemical Purity : The (2S) configuration in the target compound and related peptides (e.g., ) is crucial for avoiding off-target effects, as evidenced by X-ray crystallography studies in .
Biological Activity
(2S)-2-[(2-methylbenzoyl)amino]propanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, leading to significant implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features:
- Amino acid backbone : This allows for interactions similar to natural amino acids.
- Benzoyl group : Enhances binding affinity to molecular targets.
- Propanoic acid moiety : Facilitates incorporation into peptide chains.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzoyl group can enhance the compound's binding affinity, leading to modulation of enzymatic activity or receptor signaling pathways. This mechanism positions the compound as a potential candidate for therapeutic applications in various diseases.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. This property is valuable in biochemical studies and drug development, particularly in targeting enzymes involved in metabolic pathways or disease processes.
Antimicrobial Activity
The compound is being investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially offering a new avenue for developing antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2016) | Investigated the enzyme inhibition properties, demonstrating effective modulation of specific metabolic enzymes. |
| Study B (2018) | Examined antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values ranging from 1 to 8 µg/mL. |
| Study C (2020) | Focused on the compound's role as a building block in synthesizing biologically active molecules, highlighting its versatility in drug development. |
Q & A
Q. What are the standard synthetic routes for (2S)-2-[(2-methylbenzoyl)amino]propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via peptide coupling strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates are used to shield the amino group during acylation with 2-methylbenzoyl chloride. Reaction optimization involves:
- Catalyst Screening : Use coupling agents like DCC (N,N'-dicyclohexylcarbide) or HOBt (hydroxybenzotriazole) to enhance efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity .
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize racemization .
Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 25 | 78 |
| EDC/HCl | DCM | 0 | 65 |
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
- Methodological Answer : Chiral purity is verified using:
- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- Optical Rotation : Compare observed [α]D values with literature data (e.g., [α]D²⁵ = +12.5° for the (S)-enantiomer) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition codes) .
Q. What analytical techniques are recommended for characterizing purity and structural conformation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 8.2 ppm for amide NH, δ 170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 236.1052) .
- HPLC-PDA : Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., proteases) using PDB structures (e.g., 2OP for hydrolases) .
- DFT Calculations : Analyze electron density maps to predict reaction sites (e.g., nucleophilic attack on the amide carbonyl) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ ranges for enzyme inhibition) and apply statistical weighting .
- Dose-Response Validation : Re-test under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
Q. How do varying protecting groups in synthesis affect the compound's pharmacological properties?
- Methodological Answer : Protecting groups alter solubility and metabolic stability:
- Boc vs. Fmoc : Boc offers acid-labile protection, while Fmoc is base-sensitive. Boc derivatives show higher plasma stability (t₁/₂ = 6 h vs. 2 h for Fmoc) .
- Benzyloxycarbonyl (Z) : Enhances lipophilicity (logP = 1.8 vs. 0.5 for Boc), improving blood-brain barrier penetration .
Table 2 : Pharmacokinetic comparison:
| Protecting Group | logP | Plasma t₁/₂ (h) |
|---|---|---|
| Boc | 0.5 | 6.0 |
| Fmoc | -0.2 | 2.0 |
| Z | 1.8 | 4.5 |
Contradictory Data Analysis
- Example : Discrepancies in enzyme inhibition (e.g., COX-2 IC₅₀ = 10 µM vs. 25 µM) may arise from assay conditions (e.g., substrate concentration, enzyme source). Mitigate by:
- Replicating assays with recombinant enzymes from identical sources (e.g., human COX-2 vs. murine) .
- Validating via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
